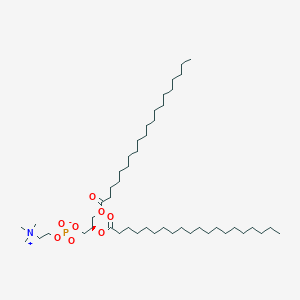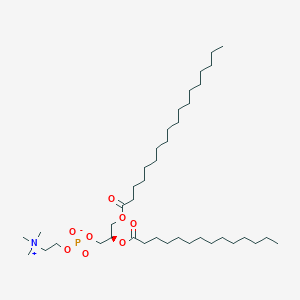
4'-Fluoro-alpha-pyrrolidinopentiophenone hydrochloride
Vue d'ensemble
Description
4’-Fluoro-alpha-pyrrolidinopentiophenone hydrochloride, also known as O-2370, FPVP, and 4-Fluoro-α-PVP, is a stimulant drug of the cathinone class . It has been reported as a novel designer drug .
Molecular Structure Analysis
The molecular formula of 4’-Fluoro-alpha-pyrrolidinopentiophenone hydrochloride is C15H21ClFNO . The molecular weight is 285.78 g/mol .
Applications De Recherche Scientifique
Analytical Method Development
- A study by Minakata et al. (2014) developed a sensitive detection method using MALDI-Q-TOF mass spectrometry for analyzing 4'-fluoro-alpha-pyrrolidinopentiophenone (F-PVP) and other cathinones. This method enhances the ionization of cathinones and is significant for forensic toxicology (Minakata et al., 2014).
Forensic Case Studies
- Mochizuki et al. (2021) utilized liquid chromatography-electrospray ionization linear ion trap mass spectrometry (LC-ESI-LIT-MS) to detect F-PVP in human blood in a forensic case. This highlights the compound's application in forensic science for substance identification (Mochizuki et al., 2021).
Pharmacology and Toxicology Research
- A study on the synthetic cathinones, including 4-fluoro-alpha-pyrrolidinopentiophenone (4-F-PVP), investigated their effects on spontaneous locomotor activity and motor performance in mice. This research is crucial for understanding the pharmacological profile of these substances (Wojcieszak et al., 2020).
Neurotoxicity Studies
- Morikawa et al. (2020) explored the structure-toxicity relationship and neurocytotoxic mechanism of 4'-fluoro-alpha-PNP derivatives. This study is significant for assessing the health risks associated with these substances (Morikawa et al., 2020).
Chemical Structure Analysis
- Wood et al. (2016) provided a detailed analysis of the crystal structure of α-pyrrolidinovalerophenone (α-PVP) hydrochloride hydrate, offering insights into the molecular configuration and intermolecular interactions of this compound (Wood et al., 2016).
Medicinal Chemistry
- Burton et al. (2012) conducted studies on a poorly water-soluble compound, involving ((S)-2-(4-fluorophenyl)pyrrolidin-1-yl)methanone, to develop a formulation for increased in vivo exposure. This has implications for the design of drug delivery systems (Burton et al., 2012).
Safety And Hazards
4’-Fluoro-alpha-pyrrolidinopentiophenone hydrochloride is a stimulant drug of the cathinone class and has been reported as a novel designer drug . It is illegal in several countries, including China, Hungary, and Japan . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO.ClH/c1-2-5-14(17-10-3-4-11-17)15(18)12-6-8-13(16)9-7-12;/h6-9,14H,2-5,10-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFRIEAESKCIAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=C(C=C1)F)N2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301344678 | |
| Record name | 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301344678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Fluoro-alpha-pyrrolidinopentiophenone hydrochloride | |
CAS RN |
850352-31-7 | |
| Record name | 4'-Fluoro-alpha-pyrrolidinopentiophenone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850352317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301344678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-FLUORO-.ALPHA.-PYRROLIDINOPENTIOPHENONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ3P60HMQA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















